10-Hydroxy-2-decanone
Description
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
10-hydroxydecan-2-one |
InChI |
InChI=1S/C10H20O2/c1-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3 |
InChI Key |
YVJYDCIOSPAUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCO |
Origin of Product |
United States |
Scientific Research Applications
Medical Applications
1.1 Anti-Diabetic Properties
Recent studies have demonstrated that 10-HDA exhibits promising anti-diabetic effects. In a study involving high-fat diet and streptozotocin-induced type 2 diabetic mice, administration of 10-HDA significantly reduced fasting blood glucose levels and improved insulin sensitivity. The underlying mechanism appears to involve the activation of the PI3K/AKT signaling pathway, which plays a crucial role in glucose metabolism and insulin signaling . This suggests that 10-HDA could be developed as a therapeutic agent for managing type 2 diabetes mellitus.
1.2 Lifespan Extension
Research has shown that 10-HDA can extend the lifespan of Caenorhabditis elegans (a model organism) independently of insulin-like signaling pathways. This effect highlights the potential of 10-HDA in aging research and its possible applications in developing longevity-promoting supplements .
1.3 Antimicrobial and Antitumor Effects
The compound has been documented to possess antimicrobial properties, making it a candidate for use in pharmaceuticals aimed at treating infections. Additionally, its antitumor capabilities suggest potential applications in cancer therapy . The incorporation of 10-HDA into cosmetic formulations is also being explored due to these beneficial properties.
Cosmetic Applications
2.1 Skin Care Products
Due to its bioactive properties, 10-HDA is increasingly included in skin care products. Its ability to promote skin regeneration and provide anti-inflammatory effects makes it valuable for formulations aimed at improving skin health and appearance. The compound's presence in royal jelly is often marketed as a key ingredient in premium cosmetic products .
2.2 Quality Control Standards
In regions like Japan and China, 10-HDA is used as a standard for assessing the quality of royal jelly products. This standardization helps ensure that consumers receive high-quality products with verified health benefits .
Food Science Applications
3.1 Functional Food Development
Given its health benefits, 10-HDA is being considered for incorporation into functional foods aimed at enhancing metabolic health and providing nutritional benefits. Its role in glucose metabolism positions it as a potential ingredient in dietary supplements targeting metabolic disorders .
Research Methodologies
To investigate the applications of 10-HDA effectively, various analytical methods have been employed:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences among 10-Hydroxy-2-decanone and related compounds:
Key Differences and Research Insights
Functional Groups and Reactivity
- This compound: Combines polar hydroxyl and ketone groups, which may enhance solubility in polar solvents and enable diverse reactivity (e.g., hydrogen bonding, nucleophilic additions).
- 2-Decanone: A simple ketone with industrial relevance due to its stability and volatility. Its refractive index and solubility in ethanol make it suitable for flavor formulations .
- Hydroxy Acids (10-Hydroxydecanoic acid and 10-Hydroxy-2-decenoic acid): Carboxylic acid groups confer acidity (pKa ~4–5) and enable applications in biodegradable polymers or bioactive compounds. The double bond in 10-Hydroxy-2-decenoic acid (E/Z isomerism) enhances its biological activity, as seen in royal jelly’s antimicrobial properties .
Physical Properties
- Melting and Boiling Points: 2-Decanone’s lower molecular weight (156.27 vs. ~186 for hydroxy acids) results in a lower boiling point (~210°C). Hydroxy acids, with higher polarity, likely exhibit higher melting points.
- Solubility: 2-Decanone is ethanol-soluble , whereas hydroxy acids are water-soluble at physiological pH due to ionization.
Q & A
Q. How should researchers interpret conflicting data on this compound’s environmental persistence or toxicity?
- Methodological Answer : Conduct meta-analyses to quantify heterogeneity across studies (e.g., I² statistics). Evaluate confounding factors such as sample provenance or exposure duration. Use geospatial modeling to contextualize environmental fate data with regional climatic variables .
Ethical and Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
